N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is structurally related to a class of chemicals that include pyrazolo[3,4-d]pyrimidines, known for their biological activities. These compounds are of significant interest in medicinal chemistry for their potential as therapeutic agents due to their diverse biological activities.
Synthesis Analysis
The synthesis of related compounds involves the design and optimization of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as potent and selective inhibitors, targeting key enzymes or receptors. The synthesis often involves multi-step chemical reactions, starting from readily available precursors and employing methods like parallel synthetic chemistry and structure-based drug design (SBDD) (Verhoest et al., 2012).
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray crystallography and NMR spectroscopy, revealing details about their conformation and intramolecular interactions. These analyses help in understanding the compound's potential binding mechanisms and stability (Biswas et al., 1995).
Chemical Reactions and Properties
Related compounds have shown to participate in various chemical reactions, demonstrating their reactivity and potential for further functionalization. These reactions are essential for modifying the compound to enhance its biological activity or pharmacokinetic properties (Kamiński et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of similar compounds are crucial for their development into therapeutic agents. These properties are often optimized during the synthesis process to ensure the compounds' efficacy and safety (Wang & He, 2011).
科学的研究の応用
Synthesis and Antimicrobial Evaluation : A study by Farag et al. (2009) highlights the synthesis of new derivatives incorporating the pyrimidine ring, showing moderate antimicrobial activity. This research underscores the molecule's utility as a precursor in creating compounds with potential biological applications, particularly in combating microbial infections Farag, A., Kheder, N. A., & Mabkhot, Y. (2009).
Anti-hyperglycemic Evaluation : Moustafa et al. (2021) conducted an evaluation of novel carboximidamides derived from cyanamides linked with the pyrimidine moiety for their anti-hyperglycemic effects. This study demonstrates the molecule's potential in generating new treatments for diabetes, highlighting its significance in medicinal chemistry Moustafa, A., Ahmed, W. W., Khodairy, A., Mabied, A., Moustafa, A., & El-Sayed, M. (2021).
Anticonvulsant Activity : Kamiński et al. (2015) describe the synthesis of hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, showcasing broad-spectrum anticonvulsant activity. This research indicates the molecule's versatility in developing new antiepileptic drugs Kamiński, K., Zagaja, M., Łuszczki, J., Rapacz, A., Andres-Mach, M., Latacz, G., & Kieć‐Kononowicz, K. (2015).
Anticancer Potential : Aziz et al. (2021) report on the design, synthesis, biological evaluation, and molecular docking studies of novel 1H-3-Indolyl derivatives as significant antioxidants, with potential implications in cancer treatment. The molecule's role in this context is pivotal for identifying new therapeutic agents against oxidative stress-related diseases Aziz, M. A., Shehab, W. S., Al-karmalawy, A., El-Farargy, A. F., & Abdellattif, M. (2021).
特性
IUPAC Name |
N-[(6-morpholin-4-ylpyrimidin-4-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-13-16(14(2)23(3)22-13)4-5-18(25)19-11-15-10-17(21-12-20-15)24-6-8-26-9-7-24/h10,12H,4-9,11H2,1-3H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXCCVJBDYYIFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)NCC2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。